molecular formula C7H5BrFNO B1597559 4-Bromo-2-fluorobenzaldoxime CAS No. 202865-64-3

4-Bromo-2-fluorobenzaldoxime

Cat. No.: B1597559
CAS No.: 202865-64-3
M. Wt: 218.02 g/mol
InChI Key: DHBUKMPUUDCJTH-WMZJFQQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluorobenzaldoxime is a chemical compound characterized by the presence of a bromine atom and a fluorine atom on a benzene ring, which is also attached to an oxime group. This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzaldoxime can be synthesized through the reaction of 4-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs under reflux conditions to ensure the completion of the oxime formation.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorobenzaldoxime undergoes various chemical reactions, including:

  • Oxidation: The oxime group can be oxidized to form the corresponding nitrile.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic medium.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is often performed in anhydrous ether.

  • Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) are used, and the reaction is usually conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: 4-Bromo-2-fluorobenzonitrile

  • Reduction: 4-Bromo-2-fluorobenzylamine

  • Substitution: 4-Iodo-2-fluorobenzaldoxime or 4-Fluoro-2-bromobenzaldoxime

Scientific Research Applications

4-Bromo-2-fluorobenzaldoxime is used in various scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of complex molecules and intermediates in organic synthesis.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases.

  • Industry: The compound is employed in the production of specialty chemicals and research chemicals.

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobenzaldehyde

  • 4-Bromo-2-fluorobenzoic acid

  • 4-Bromo-2,5-difluorobenzaldehyde

This comprehensive overview provides a detailed understanding of 4-Bromo-2-fluorobenzaldoxime, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

202865-64-3

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

(NZ)-N-[(4-bromo-2-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5BrFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4-

InChI Key

DHBUKMPUUDCJTH-WMZJFQQLSA-N

SMILES

C1=CC(=C(C=C1Br)F)C=NO

Isomeric SMILES

C1=CC(=C(C=C1Br)F)/C=N\O

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=NO

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluorobenzaldoxime
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluorobenzaldoxime
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-fluorobenzaldoxime
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-fluorobenzaldoxime
Reactant of Route 5
4-Bromo-2-fluorobenzaldoxime
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-fluorobenzaldoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.